molecular formula C16H24N2O4 B10760061 N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine

N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine

Cat. No.: B10760061
M. Wt: 308.37 g/mol
InChI Key: VGGGPCQERPFHOB-HZSPNIEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epibestatin can be synthesized through a diastereoselective synthesis method. The key step involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine. This leads to the incorporation of a hydroxyl group at the α-position of the aldehyde with good yield and high diastereoselectivity . The synthetic route involves the following steps:

  • Starting with D-phenylalanine, an aldehyde is derived.
  • Proline is used as a catalyst for α-hydroxylation.
  • The resulting intermediate is further processed to yield epibestatin.

Industrial Production Methods

Industrial production methods for epibestatin are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Epibestatin undergoes various chemical reactions, including:

    Oxidation: Epibestatin can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups in epibestatin.

    Substitution: Epibestatin can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving epibestatin include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the epibestatin molecule.

Mechanism of Action

Epibestatin exerts its effects by stabilizing protein-protein interactions. It binds to the interface of protein complexes, enhancing their stability and modulating their activity. The molecular targets of epibestatin include various proteins involved in regulatory functions, such as the 14-3-3 proteins . These proteins play a crucial role in cell signaling, apoptosis, and other cellular processes. By stabilizing these interactions, epibestatin can influence the activity and function of the target proteins.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14-/m1/s1

InChI Key

VGGGPCQERPFHOB-HZSPNIEDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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